FAAH Inhibitory Potency: Class-Level Inference from Benzothiazole Sulfonamide Series
No direct IC₅₀ data are publicly available for CAS 941966-77-4. However, the compound shares a core pharmacophore—benzothiazole linked to a benzenesulfonyl group via an amide-containing spacer—with compound 3 (Wang et al., 2009) and compound 1 (Tian et al., 2011), which inhibit recombinant human FAAH with IC₅₀ values of ~2–3 nM. SAR from these series indicates that the benzothiazole ring, sulfonyl group, and amide linker are essential for sub-nanomolar to low-nanomolar FAAH potency [1][2]. By class-level inference, CAS 941966-77-4 is predicted to exhibit FAAH inhibitory potency comparable to these benchmark compounds, contingent upon the specific substitution pattern.
| Evidence Dimension | FAAH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted low-nM range based on pharmacophore alignment |
| Comparator Or Baseline | Compound 3 (Wang et al.): IC₅₀ ~2–3 nM; Compound 1 (Tian et al.): IC₅₀ ~2 nM |
| Quantified Difference | Cannot be quantified without direct assay; class-level IC₅₀ spread typically <10-fold for core-matched analogs |
| Conditions | Recombinant human FAAH, fluorescence-based or radiometric assay, 25–37°C, pH 7.4 |
Why This Matters
For procurement decisions, the predicted FAAH potency defines the expected working concentration range in enzymatic assays and influences the cost-per-data-point when planning large-scale screens.
- [1] Wang, X. et al. (2009) 'Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors', Journal of Medicinal Chemistry, 52(1), pp. 170–180. View Source
- [2] Tian, G. et al. (2011) 'Mechanism of inhibition of fatty acid amide hydrolase by sulfonamide-containing benzothiazoles: long residence time derived from increased kinetic barrier and not exclusively from thermodynamic potency', Biochemistry, 50(32), pp. 6867–6878. View Source
